Cas no 1315050-77-1 (ethyl (4R)-4-aminopentanoate)

ethyl (4R)-4-aminopentanoate 化学的及び物理的性質
名前と識別子
-
- 1315050-77-1
- ethyl (4R)-4-aminopentanoate
- EN300-6452979
-
- インチ: 1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1
- InChIKey: GLFMNINNXRUOQV-ZCFIWIBFSA-N
- ほほえんだ: O(CC)C(CC[C@@H](C)N)=O
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 52.3Ų
ethyl (4R)-4-aminopentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6452979-0.05g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.05g |
$935.0 | 2025-03-15 | |
Enamine | EN300-6452979-10.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 10.0g |
$4791.0 | 2025-03-15 | |
Enamine | EN300-6452979-0.5g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.5g |
$1069.0 | 2025-03-15 | |
Enamine | EN300-6452979-0.25g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.25g |
$1024.0 | 2025-03-15 | |
Enamine | EN300-6452979-5.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 5.0g |
$3231.0 | 2025-03-15 | |
Enamine | EN300-6452979-2.5g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 2.5g |
$2185.0 | 2025-03-15 | |
Enamine | EN300-6452979-0.1g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.1g |
$980.0 | 2025-03-15 | |
Enamine | EN300-6452979-1.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 1.0g |
$1113.0 | 2025-03-15 |
ethyl (4R)-4-aminopentanoate 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
ethyl (4R)-4-aminopentanoateに関する追加情報
Professional Introduction to Ethyl (4R)-4-aminopentanoate (CAS No. 1315050-77-1)
Ethyl (4R)-4-aminopentanoate, a compound with the chemical identifier CAS No. 1315050-77-1, is a specialized organic molecule that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its specific stereochemical configuration and functional groups, holds promise in various applications, particularly in the development of novel pharmaceuticals and biochemical studies.
The structure of ethyl (4R)-4-aminopentanoate consists of a pentanoic acid backbone with an ethyl ester group and a chiral amine at the fourth carbon position. The (4R) configuration indicates the spatial arrangement of atoms around this carbon, which is crucial for its biological activity. This stereochemistry makes it a valuable scaffold for designing molecules with enhanced specificity and efficacy in therapeutic contexts.
In recent years, there has been growing interest in the synthesis and application of chiral amines due to their role in creating enantiomerically pure drugs. Ethyl (4R)-4-aminopentanoate exemplifies this trend, as it serves as a building block for more complex molecules. Its utility in drug discovery lies in its ability to be modified further to produce derivatives with tailored properties, such as improved solubility or bioavailability.
One of the most compelling aspects of ethyl (4R)-4-aminopentanoate is its potential in the development of bioactive peptides and proteins. The amine group at the fourth carbon can be readily incorporated into peptide chains, allowing researchers to explore new ways to modulate biological pathways. For instance, studies have shown that analogs of this compound can interact with specific enzymes or receptors, leading to potential therapeutic benefits.
Recent research has also highlighted the role of ethyl (4R)-4-aminopentanoate in understanding metabolic pathways and enzyme mechanisms. By studying how this compound interacts with various biochemical systems, scientists can gain insights into how these systems function under normal and pathological conditions. This knowledge is invaluable for developing targeted therapies for diseases such as diabetes, cancer, and neurodegenerative disorders.
The synthesis of ethyl (4R)-4-aminopentanoate presents unique challenges due to its chiral center and the need for high enantiomeric purity. Advanced synthetic techniques, including asymmetric catalysis and chiral resolution methods, are employed to achieve this goal. These methods not only ensure the quality of the final product but also contribute to the broader field of synthetic chemistry by developing new methodologies for constructing complex molecules.
As interest in precision medicine grows, compounds like ethyl (4R)-4-aminopentanoate become increasingly relevant. Their ability to be precisely tailored to interact with specific biological targets makes them ideal candidates for personalized therapeutic strategies. Furthermore, their use in combination therapies offers a way to enhance treatment outcomes by targeting multiple pathways simultaneously.
The chemical properties of ethyl (4R)-4-aminopentanoate also make it useful in material science applications. For example, its ability to form stable complexes with other molecules allows it to be used as a ligand in catalytic systems or as a component in functional materials. These applications demonstrate the versatility of this compound beyond its traditional role in pharmaceuticals.
In conclusion, ethyl (4R)-4-aminopentanoate represents a significant advancement in chemical and biomedical research. Its unique structural features and functional groups make it a valuable tool for drug discovery, biochemical studies, and material science applications. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further.
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